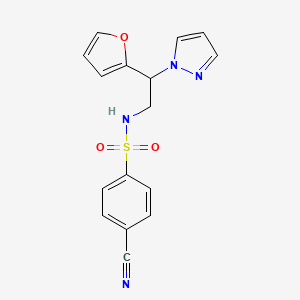

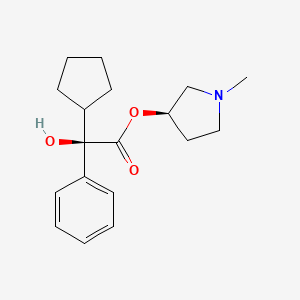

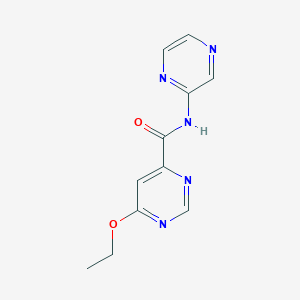

![molecular formula C15H14F3N3O3 B2367908 methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate CAS No. 1024020-32-3](/img/structure/B2367908.png)

methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .

Synthesis Analysis

The synthesis of similar compounds often involves the use of methyl hydrazine hydrochloride . Functionalization of the 5-position can be achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the trifluoromethyl group and the pyrazol ring. The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis

The trifluoromethyl group has unique properties that can significantly influence the physical and chemical properties of the compound it is part of. For example, it can increase the acidity of the compound and decrease its basicity .科学的研究の応用

Hydrogen-Bonded Chains and Rings

Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate is explored in research for its unique molecular structure, particularly for hydrogen-bonded chains and rings formation. Studies show molecules linked into chains and sheets by a combination of N-H...O(carbonyl) and C-H...O hydrogen bonds (Portilla et al., 2007).

Crystal Structure and Fungicidal Activity

This compound is involved in the synthesis of novel structures with potential biological applications. For instance, its role in synthesizing compounds with moderate fungicidal activity against pathogens like Rhizoctonia solani has been demonstrated (Liu et al., 2014).

Antimicrobial and Antioxidant Properties

Research has also focused on its derivatives for potential antimicrobial and antioxidant applications. Synthesized compounds display a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Structural Variations in Coordination Polymers

Studies include the exploration of structural variations in coordination polymers and binuclear complexes involving pyrazole-based ligands. Such research contributes to understanding molecular geometry and potential applications in various fields (Konar et al., 2013).

Synthesis of Biologically Active Derivatives

The compound plays a role in synthesizing derivatives for potential anticancer applications. Research in this area is crucial for developing new molecular targeted therapies for cancer (Liu et al., 2017).

Corrosion Inhibition

Another significant application is in the field of materials science, particularly as a corrosion inhibitor. Compounds synthesized from this chemical have shown effectiveness in protecting metals from corrosion (Missoum et al., 2013).

Antifungal Activity and Structure-Activity Relationships

It is also used in the synthesis of derivatives with antifungal properties. These activities are explored through various structural modifications, enhancing our understanding of structure-activity relationships in medicinal chemistry (Du et al., 2015).

Safety and Hazards

将来の方向性

The trifluoromethyl group is of significant interest in the field of medicinal chemistry, and research into its properties and potential applications is ongoing . Future directions could include exploring its use in the synthesis of new pharmaceuticals and studying its impact on the physical and chemical properties of various compounds .

作用機序

Target of Action

Compounds with similar structures have been known to interact with various biological targets, such as enzymes, receptors, and proteins, to exert their effects .

Mode of Action

The trifluoromethyl group in the compound may play a crucial role in these interactions .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to changes in cellular processes and functions .

Result of Action

Based on the structure of the compound, it can be inferred that it may cause changes in the function of its targets, leading to alterations in cellular processes and functions .

特性

IUPAC Name |

methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3/c1-21-8-10(12(20-21)15(16,17)18)13(22)19-11(14(23)24-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQBCNMUEVMIBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)NC(C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2367825.png)

![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)

![(2-Chloro-6-fluorophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2367844.png)

![ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2367846.png)